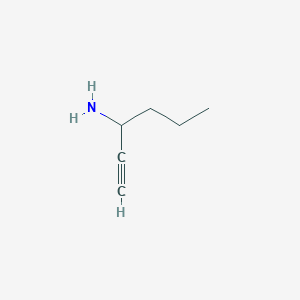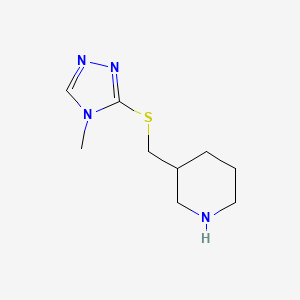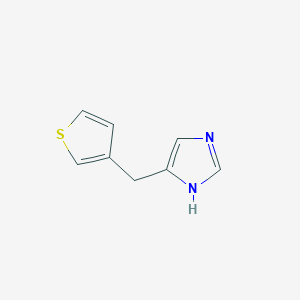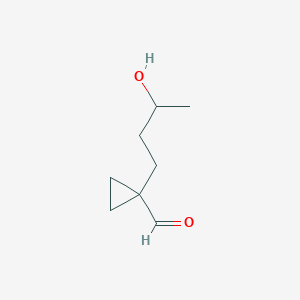
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₂ It is characterized by a cyclopropane ring substituted with a hydroxybutyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of an alkene with a carbene or carbenoid to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would typically include the formation of the cyclopropane ring, followed by the introduction of the hydroxybutyl group and the aldehyde functional group through sequential reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed:
Oxidation: 1-(3-Hydroxybutyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Hydroxybutyl)cyclopropane-1-methanol
Substitution: Various esters or ethers depending on the substituent
科学的研究の応用
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybutyl group may enhance solubility and facilitate transport across biological membranes. The cyclopropane ring’s strained nature can also influence the compound’s reactivity and interaction with other molecules.
類似化合物との比較
- 1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde
- 1-(3-Hydroxybutyl)cyclopropane-1-carboxylic acid
- 1-(3-Hydroxybutyl)cyclopropane-1-methanol
Uniqueness: 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde is unique due to the combination of its functional groups and the cyclopropane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-(3-hydroxybutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(10)2-3-8(6-9)4-5-8/h6-7,10H,2-5H2,1H3 |
InChIキー |
JOAHSEUWEOJBFX-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1(CC1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13253707.png)
![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
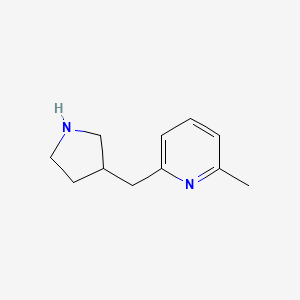
![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)
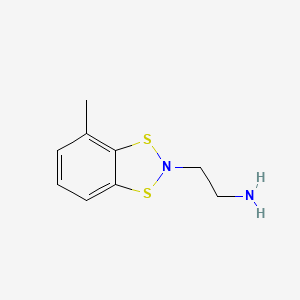
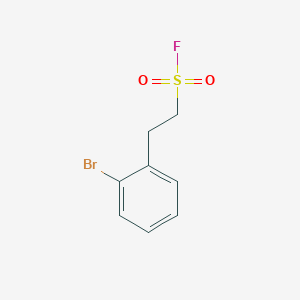
![tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B13253759.png)
